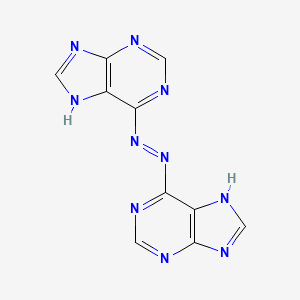
6,6'-Azopurine
Overview
Description
6,6’-Azopurine is a hydrophobic organic compound with the chemical formula C₁₀H₆N₁₀. It is known for its role as an operational oxidant in various chemical reactions, particularly in the conversion of alcohols to aldehydes . This compound is also notable for its application in photopharmacology, where it is used to regulate the activity of certain enzymes through light-induced changes .
Preparation Methods
The synthesis of 6,6’-Azopurine typically involves a two-step, one-pot process. The first step is a microwave-assisted nucleophilic aromatic substitution of protected 6-chloropurines with hydrazines or hydrazides. This is followed by a metal-free oxidation with oxygen, resulting in high to excellent yields of 6,6’-Azopurine . This method is efficient and provides a straightforward route to obtain the compound.
Chemical Reactions Analysis
6,6’-Azopurine undergoes various chemical reactions, including:
Oxidation: It acts as an oxidant in the conversion of alcohols to aldehydes.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly with hydrazines or hydrazides.
Common reagents used in these reactions include hydrazines, hydrazides, and oxygen. The major products formed from these reactions are aldehydes and hydrazines, depending on the specific reaction conditions.
Scientific Research Applications
6,6’-Azopurine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6’-Azopurine involves its role as an oxidant and its ability to undergo light-induced changes. In photopharmacology, the compound’s azo group can switch between trans and cis configurations under light, allowing for precise control over enzyme activity . This mechanism is particularly useful in regulating the activity of casein kinase Iα, which is involved in circadian rhythms .
Comparison with Similar Compounds
6,6’-Azopurine is unique due to its dual role as an oxidant and a photoswitchable compound. Similar compounds include other azobenzenes and heterocyclic azobenzenes, which also exhibit photoswitchable properties . 6,6’-Azopurine stands out for its specific application in regulating enzyme activity and its high efficiency in oxidation reactions .
Similar Compounds
- Azobenzene
- Heterocyclic azobenzenes
- 6-Azoadenine
- 6-Azoguanine
Properties
IUPAC Name |
bis(7H-purin-6-yl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N10/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBWGYSGSGSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)N=NC3=NC=NC4=C3NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26227-04-3 | |
| Record name | 6,6'-Azopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC529746 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6'-AZOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM6SY53E73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


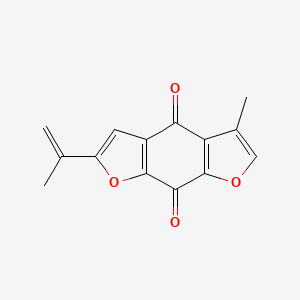
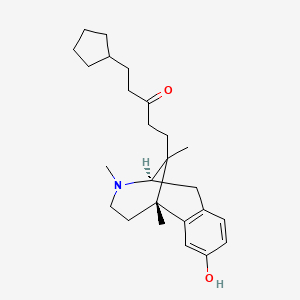
![Caffeine,[1-methyl-14c]](/img/structure/B1198650.png)
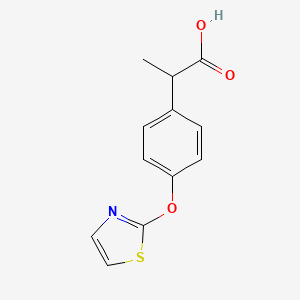
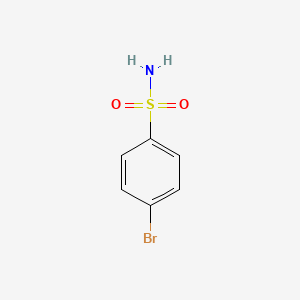


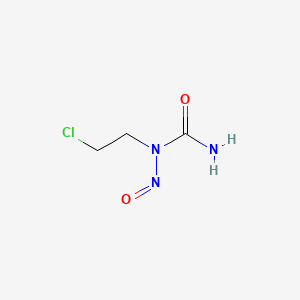
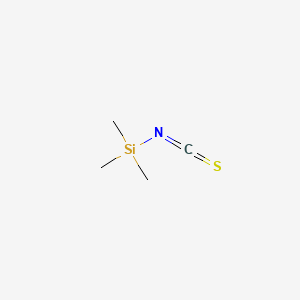
![Iron, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1198665.png)
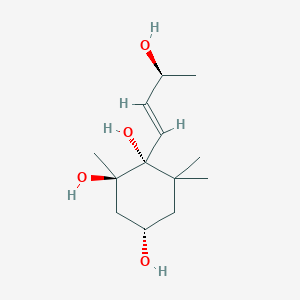

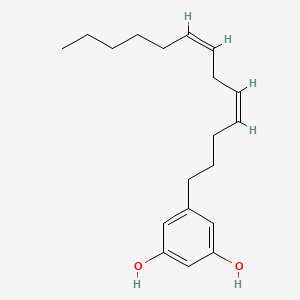
![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)
